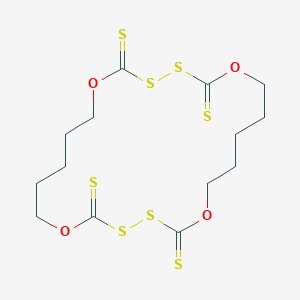
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione is a complex organic compound characterized by its unique structure containing both oxygen and sulfur atoms. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with various metal ions. The presence of multiple sulfur and oxygen atoms in its structure makes it an interesting subject for research in coordination chemistry and materials science.
Méthodes De Préparation
The synthesis of 1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate diols and dithiols under controlled conditions to form the macrocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfur atoms, to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which can be studied for their electronic and structural properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: The compound’s unique properties make it useful in the development of new materials, such as catalysts and sensors.
Mécanisme D'action
The mechanism by which 1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the specific application.
Comparaison Avec Des Composés Similaires
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione can be compared with other similar macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound contains nitrogen atoms in place of some sulfur atoms, which affects its coordination properties and reactivity.
4,7,13,16-Tetraoxa-1,10-dithiacyclooctadecane: This compound has a similar structure but with fewer sulfur atoms, leading to different chemical and physical properties. The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which provides distinct coordination chemistry and reactivity compared to other macrocyclic compounds.
Propriétés
Numéro CAS |
35087-07-1 |
|---|---|
Formule moléculaire |
C14H20O4S8 |
Poids moléculaire |
508.8 g/mol |
Nom IUPAC |
1,6,12,17-tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione |
InChI |
InChI=1S/C14H20O4S8/c19-11-15-7-3-1-4-8-16-12(20)24-26-14(22)18-10-6-2-5-9-17-13(21)25-23-11/h1-10H2 |
Clé InChI |
GGCAWABCCRNLBV-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(=S)SSC(=S)OCCCCCOC(=S)SSC(=S)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


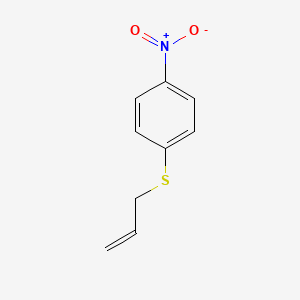
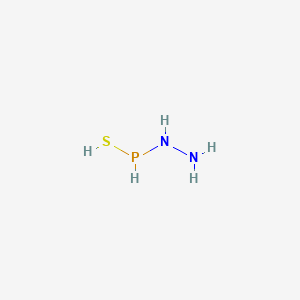

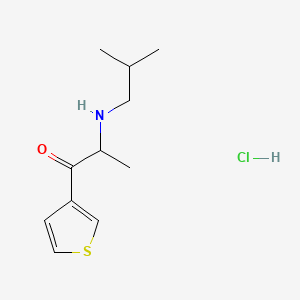

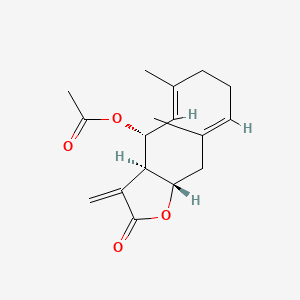
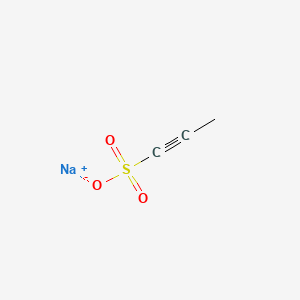
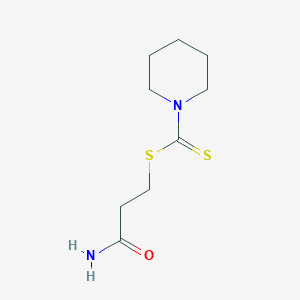
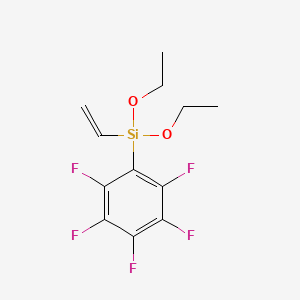

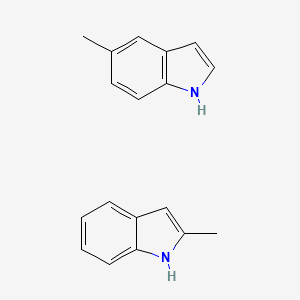
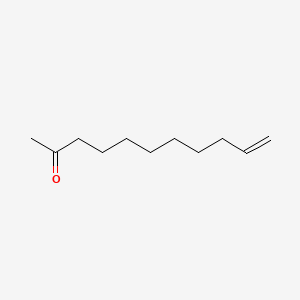
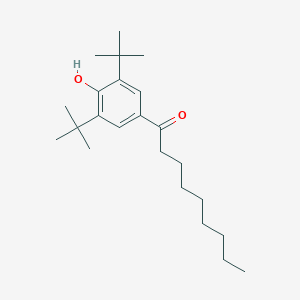
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
